molecular formula C20H18N2O3S B4685789 N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B4685789
M. Wt: 366.4 g/mol
InChI Key: ZVXKVHOJPYNCPL-UHFFFAOYSA-N
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Description

N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as BBF 2084, is a synthetic compound that has gained attention due to its potential applications in scientific research. BBF 2084 is a member of the benzothiazole family, which has been shown to exhibit various biological activities.

Scientific Research Applications

N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases. This compound 2084 has also been shown to protect against oxidative stress-induced cell damage and to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound 2084 has been shown to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammatory responses. It has also been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation, and to induce the activation of the p38 MAPK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound 2084 has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the protection against oxidative stress-induced cell damage. It has also been reported to have a low toxicity profile and to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084 for lab experiments is its high potency and selectivity for its target pathways. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects and toxicity. Another advantage is its low toxicity profile, which allows for higher doses to be used in in vivo experiments. However, one limitation of this compound 2084 is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research and development of N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide 2084. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the evaluation of its efficacy in animal models of inflammatory diseases and cancer. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action can provide insights into the development of novel therapeutic agents targeting similar pathways. Finally, the synthesis of analogs of this compound 2084 with improved potency, selectivity, and solubility can lead to the development of more effective therapeutic agents.

properties

IUPAC Name

N-(6-butoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-3-10-24-14-8-9-15-18(12-14)26-20(21-15)22-19(23)17-11-13-6-4-5-7-16(13)25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKVHOJPYNCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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